![molecular formula C10H11FN2O B1521125 3-(3-Fluorophenyl)piperazin-2-one CAS No. 1174207-64-7](/img/structure/B1521125.png)
3-(3-Fluorophenyl)piperazin-2-one
Overview
Description
“3-(3-Fluorophenyl)piperazin-2-one” is a chemical compound with the empirical formula C10H11FN2O and a molecular weight of 194.21 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The SMILES string for “this compound” is O=C(NCCN1)C1C2=CC=CC(F)=C2 . The InChI is 1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has an empirical formula of C10H11FN2O and a molecular weight of 194.21 .Scientific Research Applications
[18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors
This research introduces [18F]p-MPPF, a 5-HT1A antagonist used in PET imaging to study serotonergic neurotransmission. The paper covers the compound's chemistry, radiochemistry, and application in animal and human PET studies, highlighting its potential for exploring psychiatric disorders related to serotonin dysfunction Plenevaux et al., 2000.
Piperazine-azole-fluoroquinolone Hybrids
This study explores the synthesis and biological evaluation of piperazine-azole-fluoroquinolone hybrids, revealing their potent antimicrobial activity and excellent DNA gyrase inhibition. These findings suggest their potential as therapeutic agents against bacterial infections Mermer et al., 2019.
Antidepressant and Antianxiety Activities
A novel series of derivatives incorporating 3-(3-Fluorophenyl)piperazin-2-one showed significant antidepressant and antianxiety activities in animal models. This research underscores the compound's potential in developing new treatments for mood disorders Kumar et al., 2017.
Fluorescent Logic Gates
A study on solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor and a fluorophore reveals their application in probing cellular microenvironments. This innovative approach provides a new tool for biochemical and biomedical research Gauci & Magri, 2022.
Mechanism of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets and mode of action of “3-(3-Fluorophenyl)piperazin-2-one” would depend on its specific structure and any functional groups present.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, to which this compound belongs, have a wide range of biological and pharmaceutical activity
Cellular Effects
It is known that piperazine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and that threshold effects, as well as toxic or adverse effects at high doses, can be observed .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(3-fluorophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBPDWZQUSIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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